An In-depth Technical Guide to 6-Bromo-5-methoxy-indan-1-ylamine HCl: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-5-methoxy-indan-1-ylamine HCl: A Key Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride, a substituted indane derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.
Core Molecular Attributes
6-Bromo-5-methoxy-indan-1-ylamine HCl is a heterocyclic compound with a molecular structure that makes it a versatile building block in medicinal chemistry. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride | |
| Synonym | 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| CAS Number | 1965310-31-9 | |
| Molecular Formula | C₁₀H₁₃BrClNO | [1] |
| Molecular Weight | 278.58 g/mol | |
| Alternate Molecular Weight | 278.57 g/mol | [1] |
| Physical Form | Off-white solid | [2] |
The structure, characterized by a brominated and methoxylated indane backbone with a primary amine at the 1-position, presents multiple reaction sites for further chemical modification. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various laboratory applications.
Strategic Synthesis and Mechanistic Insights
While specific, detailed experimental protocols for the synthesis of 6-Bromo-5-methoxy-indan-1-ylamine HCl are not extensively published, a logical and efficient synthetic pathway can be devised from its ketone precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This approach is rooted in the well-established principles of reductive amination.
The overall synthetic strategy involves the conversion of the ketone to an imine, followed by reduction to the desired primary amine. The final step would be the formation of the hydrochloride salt.
Caption: Plausible synthetic workflow for 6-Bromo-5-methoxy-indan-1-ylamine HCl.
Experimental Protocol: A Plausible Approach
Step 1: Reductive Amination
-
Imine Formation: The precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, would be dissolved in a suitable solvent such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is then added. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing imines in the presence of ketones. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[3][4] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Hydrochloride Salt Formation
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then worked up, typically by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted starting material and byproducts. The organic layer containing the free base of the amine is then dried and concentrated.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Drug Discovery and Development
Substituted indane and indazole scaffolds are prevalent in medicinal chemistry due to their ability to mimic endogenous ligands and interact with various biological targets. While specific biological data for 6-Bromo-5-methoxy-indan-1-ylamine HCl is not widely available, its structural motifs suggest significant potential as a key intermediate in the synthesis of bioactive molecules.
-
Neurological Disorders: The indane core is a feature in compounds targeting the central nervous system. The amine functionality allows for the introduction of various side chains to modulate activity at specific receptors or enzymes. Structurally related bromo-methoxy-pyridinylamines are utilized in the development of therapeutic agents for neurological disorders.[5]
-
Kinase Inhibitors: The bromo-indazole scaffold, a close structural relative, is a recognized building block for the synthesis of kinase inhibitors, which are crucial in oncology research.[6] The bromine atom on the aromatic ring of 6-Bromo-5-methoxy-indan-1-ylamine HCl provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules with potential kinase inhibitory activity.
-
Agrochemicals: Bromo-substituted heterocyclic amines have also found applications in the development of novel pesticides and herbicides.[5]
Characterization and Quality Control
To ensure the identity and purity of synthesized 6-Bromo-5-methoxy-indan-1-ylamine HCl, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon signals and their connectivities.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the amine and the aromatic ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Toxicity: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] In case of exposure, follow standard first-aid procedures and seek medical attention.
References
-
Capot Chemical Co., Ltd. Specifications of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride. [Link]
-
CPAChem. Safety data sheet - Hydrochloric Acid. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Chem-Impex. 6-Bromo-2-methoxypyridin-3-ylamine. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride | 1965310-31-9 [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
